molecular formula C44H78O2 B163170 Cholesterol margarate CAS No. 24365-37-5

Cholesterol margarate

Cat. No.: B163170
CAS No.: 24365-37-5
M. Wt: 639.1 g/mol
InChI Key: PPQNZVDOBYGOLY-BFGJSWSOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl heptadecanoate is synthesized through the esterification of cholesterol with heptadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of cholesteryl heptadecanoate follows similar principles but on a larger scale. The process involves the esterification of cholesterol with heptadecanoic acid in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including filtration, washing, and recrystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl heptadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

Cholesterol margarate, also known as cholesteryl heptadecanoate, is a cholesterol ester formed by the esterification of cholesterol with margaric acid (heptadecanoic acid). It has a molecular formula of C44H78O2C_{44}H_{78}O_2 and a molecular weight of 639.09 g/mol. This compound is primarily studied for its biological activities and its role in lipid metabolism.

This compound exhibits biological activity similar to that of cholesterol due to its structural properties. It interacts with various cellular targets, influencing:

  • Membrane Fluidity : this compound is believed to modulate cell membrane fluidity, which is crucial for maintaining cellular integrity and function.
  • Cell Differentiation and Proliferation : It plays a role in regulating processes related to cell growth and differentiation, potentially impacting various physiological and pathological conditions.

Pharmacokinetics

Research indicates that this compound's absorption, distribution, metabolism, and excretion (ADME) parameters can be predicted using in silico methods. These studies suggest that its pharmacokinetic profile may mirror that of cholesterol, influencing lipid metabolism pathways in the body.

Biological Research Applications

This compound is utilized in various research contexts, including:

  • Lipid Metabolism Studies : It is employed in studies investigating cholesterol homeostasis and lipid metabolism, contributing to understanding metabolic disorders.
  • Quantitative Analysis : Used as an internal standard in the quantitative determination of cholesteryl esters via chromatographic techniques.

Study on Lipid Metabolism

A significant study focused on the effects of this compound on lipid metabolism highlighted its role in regulating cholesterol levels within cells. The findings indicated that the compound could influence the expression of genes involved in lipid uptake and processing, thereby affecting overall lipid profiles in experimental models .

Clinical Implications

In clinical settings, this compound's potential benefits have been explored concerning cardiovascular health. A systematic review suggested that compounds affecting cholesterol levels could significantly reduce the risk of cardiovascular events when incorporated into therapeutic strategies .

Comparison of this compound with Other Cholesterol Esters

PropertyThis compoundCholesteryl OleateCholesteryl Palmitate
Molecular FormulaC44H78O2C45H84O2C45H80O2
Molecular Weight639.09 g/mol684.09 g/mol684.09 g/mol
Biological ActivityModulates membrane fluidity; affects lipid metabolismReduces LDL levels; anti-inflammatoryEnhances HDL levels; antioxidant properties
Research ApplicationsLipid metabolism studies; quantitative analysisCardiovascular health studiesAnti-inflammatory research

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNZVDOBYGOLY-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555538
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24365-37-5
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there other studies investigating the biological activities of cholesterol margarate?

A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on this compound and its potential biological roles.

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